

Methyl 5-Oxohexanoate: A Versatile Building Block for Chemical Synthesis

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Compound of Interest

Compound Name: Methyl 5-oxohexanoate

Cat. No.: B077428

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Introduction

Methyl 5-oxohexanoate is a bifunctional organic molecule possessing both a ketone and a methyl ester functional group. This unique structural feature makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules and heterocyclic scaffolds. Its reactivity at both the carbonyl carbon of the ketone and the carbon alpha to the ketone, as well as the ester functionality, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of **methyl 5-oxohexanoate** in the synthesis of various important chemical structures, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of **methyl 5-oxohexanoate** is provided in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

Property	Value
Molecular Formula	C ₇ H ₁₂ O ₃
Molecular Weight	144.17 g/mol [1]
CAS Number	13984-50-4[1]
Appearance	Colorless to light yellow liquid
Boiling Point	208-210 °C (at 760 mmHg)
Density	1.03 g/cm ³
Solubility	Soluble in most organic solvents.

Safety Information

Methyl 5-oxohexanoate is classified as a combustible liquid and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Heterocycle Synthesis

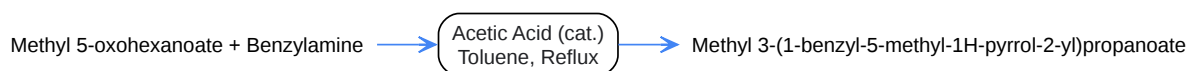
The 1,4-dicarbonyl-like nature of **methyl 5-oxohexanoate** makes it an ideal precursor for the synthesis of a variety of five- and six-membered heterocycles through well-established named reactions.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classical method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3][4] **Methyl 5-oxohexanoate** can serve as a 1,4-dicarbonyl surrogate for this reaction.

This protocol describes the reaction of **methyl 5-oxohexanoate** with benzylamine to form the corresponding N-benzyl pyrrole derivative.

Reaction Scheme:



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Caption: Paal-Knorr synthesis of a substituted pyrrole.

Materials:

- **Methyl 5-oxohexanoate** (1.0 eq)
- Benzylamine (1.1 eq)
- Glacial Acetic Acid (catalytic amount)
- Toluene
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of **methyl 5-oxohexanoate** in toluene, add benzylamine and a catalytic amount of glacial acetic acid.
- Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Quantitative Data:

Reactant 1	Reactant 2	Solvent	Catalyst	Temperature	Time	Product Yield
Methyl 5-oxohexanoate	Benzylamine	Toluene	Acetic Acid	Reflux	4-6 h	75-85% (estimated)

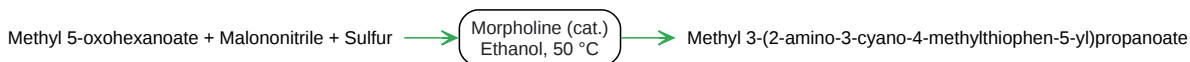
Note: Yield is estimated based on typical Paal-Knorr reactions.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction that provides access to highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.^{[5][6][7]} The ketone functionality of **methyl 5-oxohexanoate** can participate in this transformation.

This protocol outlines the synthesis of a 2-aminothiophene derivative from **methyl 5-oxohexanoate**.

Reaction Scheme:



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Caption: Gewald synthesis of a 2-aminothiophene.

Materials:

- **Methyl 5-oxohexanoate** (1.0 eq)
- Malononitrile (1.0 eq)
- Elemental Sulfur (1.1 eq)
- Morpholine (catalytic amount)
- Ethanol
- Water
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve **methyl 5-oxohexanoate**, malononitrile, and elemental sulfur in ethanol.
- Add a catalytic amount of morpholine to the mixture.
- Heat the reaction mixture to 50 °C and stir until the starting materials are consumed (monitor by TLC).
- Cool the reaction mixture and pour it into ice-water.
- Collect the precipitated solid by vacuum filtration and wash with cold water.
- Dry the crude product, which can be further purified by recrystallization from ethanol.

Expected Quantitative Data:

Reactant 1	Reactant 2	Reactant 3	Catalyst	Solvent	Temperature	Time	Product Yield
Methyl 5-oxohexanoate	Malononitrile	Sulfur	Morpholine	Ethanol	50 °C	2-4 h	70-80% (estimated)

Note: Yield is estimated based on typical Gewald reactions.

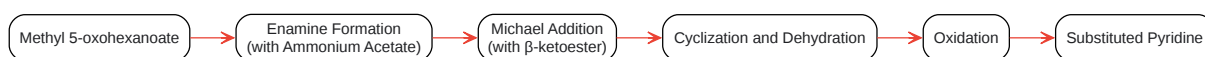
Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction used to generate dihydropyridines, which can then be oxidized to pyridines.^{[8][9][10]} While the classical Hantzsch synthesis involves a β -ketoester, an aldehyde, and ammonia, modifications exist.

Methyl 5-oxohexanoate can be envisioned to participate in related cyclocondensations. A plausible pathway involves the initial formation of an enamine from **methyl 5-oxohexanoate**, which can then react in a Hantzsch-like manner.

This hypothetical protocol describes a potential pathway to a pyridine derivative from **methyl 5-oxohexanoate**.

Logical Workflow:



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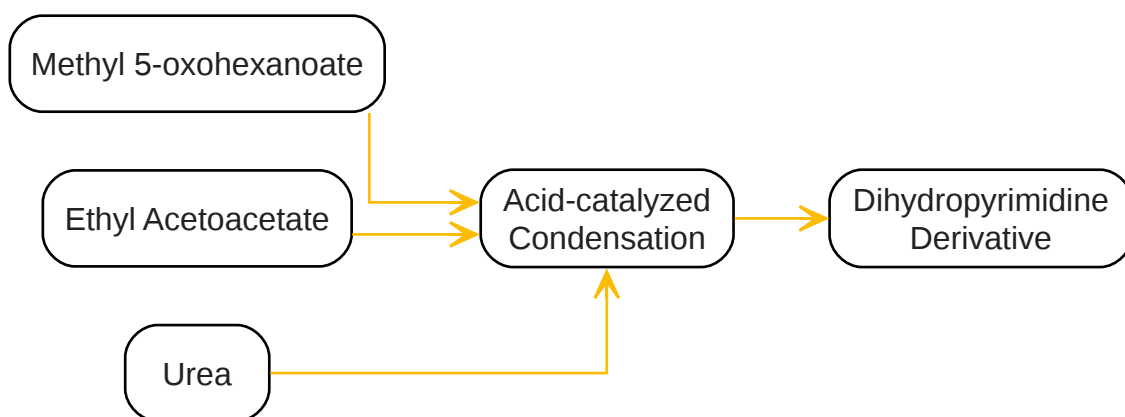
Caption: Hypothetical Hantzsch-like pyridine synthesis.

Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β -ketoester, an aldehyde, and urea.^{[11][12]} The ketone functionality in **methyl 5-oxohexanoate** allows its use in place of a simple aldehyde or ketone in a modified Biginelli-type reaction.

This protocol outlines a potential synthesis of a dihydropyrimidine derivative using **methyl 5-oxohexanoate**.

Logical Workflow:



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Caption: Hypothetical Biginelli-type reaction.

Functional Group Transformations

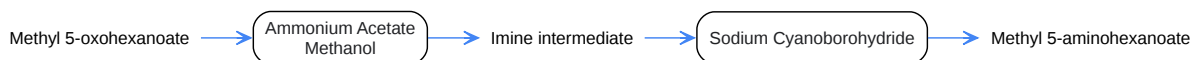
Beyond heterocycle synthesis, the ketone and ester moieties of **methyl 5-oxohexanoate** can undergo various functional group transformations, expanding its utility as a synthetic intermediate.

Reductive Amination

The ketone can be converted to an amine via reductive amination, providing a route to amino esters which are valuable precursors for peptides and other nitrogen-containing compounds. [\[13\]](#)[\[14\]](#)

This protocol describes the conversion of the ketone in **methyl 5-oxohexanoate** to a primary amine.

Reaction Scheme:



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Caption: Reductive amination of **methyl 5-oxohexanoate**.

Materials:

- **Methyl 5-oxohexanoate** (1.0 eq)
- Ammonium acetate (10 eq)
- Sodium cyanoborohydride (1.5 eq)
- Methanol
- Aqueous HCl
- Aqueous NaOH
- Diethyl ether

Procedure:

- Dissolve **methyl 5-oxohexanoate** and ammonium acetate in methanol.
- Add sodium cyanoborohydride portion-wise while stirring at room temperature.
- Monitor the reaction by TLC.
- Once complete, carefully add aqueous HCl to quench the reaction and adjust the pH to ~2.
- Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
- Basify the aqueous layer with aqueous NaOH to pH ~10.
- Extract the product with diethyl ether.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Expected Quantitative Data:

Reactant	Reagents	Solvent	Temperature	Time	Product Yield
Methyl 5-oxohexanoate	NH ₄ OAc, NaBH ₃ CN	Methanol	Room Temp.	12-24 h	60-75% (estimated)

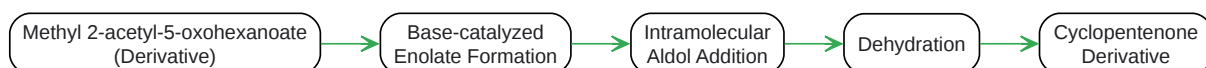
Note: Yield is estimated based on typical reductive amination reactions.

Intramolecular Aldol Condensation

Derivatives of **methyl 5-oxohexanoate**, particularly those with an additional carbonyl group, can undergo intramolecular aldol condensation to form cyclic products, which are key intermediates in the synthesis of natural products and pharmaceuticals.[15][16][17][18]

This protocol describes a potential intramolecular aldol condensation of a derivative of **methyl 5-oxohexanoate**.

Logical Workflow:



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Caption: Intramolecular aldol condensation pathway.

Conclusion

Methyl 5-oxohexanoate is a highly adaptable and economically important building block for organic synthesis. Its bifunctional nature allows for the efficient construction of a wide array of molecular architectures, including key heterocyclic systems found in many bioactive compounds. The protocols and application notes provided herein serve as a guide for researchers to harness the synthetic potential of this versatile molecule in their drug discovery and development endeavors. Further exploration of its reactivity is likely to unveil even more applications in the synthesis of novel and complex chemical entities.

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